molecular formula C4H4CaCl3NOS B13417962 5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride CAS No. 57373-19-0

5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride

Cat. No.: B13417962
CAS No.: 57373-19-0
M. Wt: 260.6 g/mol
InChI Key: ZLJXBBQYDUERBP-UHFFFAOYSA-L
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Description

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT; CAS 26172-55-4), often formulated as a calcium chloride complex (CAS 57373-20-3), is a broad-spectrum biocide and preservative. It is widely used in industrial water treatment, personal care products (e.g., shampoos), paints, and adhesives due to its antimicrobial and antifungal properties . CMIT inhibits microbial growth by disrupting dehydrogenase enzymes and inducing oxidative damage to cellular proteins and DNA, leading to irreversible cell death .

Properties

CAS No.

57373-19-0

Molecular Formula

C4H4CaCl3NOS

Molecular Weight

260.6 g/mol

IUPAC Name

calcium;5-chloro-2-methyl-1,2-thiazol-3-one;dichloride

InChI

InChI=1S/C4H4ClNOS.Ca.2ClH/c1-6-4(7)2-3(5)8-6;;;/h2H,1H3;;2*1H/q;+2;;/p-2

InChI Key

ZLJXBBQYDUERBP-UHFFFAOYSA-L

Canonical SMILES

CN1C(=O)C=C(S1)Cl.[Cl-].[Cl-].[Ca+2]

Origin of Product

United States

Preparation Methods

Chlorination of 2-Methyl-4-isothiazolin-3-one Precursors

The primary method for synthesizing 5-Chloro-2-methyl-4-isothiazolin-3-one involves chlorination of suitable amide precursors, such as N-methyl-3-thiocyanatoacrylamide or N-methyl-3-sulfhydryl propionic acid amide. This step forms the isothiazolinone ring with chlorination at the 5-position.

  • Reaction Temperature: Maintaining the reaction temperature between 5°C and 20°C is critical. Temperatures below 5°C result in low reaction rates and biologically ineffective mixtures dominated by MI, while temperatures above 20°C increase the formation of undesirable by-products like 4,5-dichloro-2-methyl-4-isothiazolin-3-one.

  • Chlorinating Agent: Sulfuryl chloride (SO2Cl2) is commonly used to induce chlorination and ring closure. Adjusting the ratio of amide precursor to chlorinating agent optimizes yield, with a reported increase from below 20% to about 34% for MCI when conditions are optimized.

Purification and Stabilization

Post-chlorination, the crude mixture contains impurities such as nitrosamines and their precursors, which are toxic and undesirable.

  • Centrifugation: The reaction mixture is centrifuged to remove nitrosamine impurities effectively, reducing their content to less than 5 ppm without significant loss of the desired compound.

  • Neutralization: The crude product is often neutralized to a pH of 5.0–7.0 using sodium bicarbonate solutions to stabilize the compound and prepare it for further processing.

  • Stabilization: The final aqueous solution of the isothiazolinone mixture is stabilized with water-soluble metal nitrates to prevent degradation and maintain biocidal activity.

Example Preparation Protocol (From Patent CN102786491A)

Step Conditions/Details Outcome/Yield
Reactants N,N'-dimethyl-3,3'-dithiopropionamide (100 g), methylene dichloride (500 g), potassium iodide (0.2 g) Suspension prepared
Cooling Temperature maintained at 5–15°C Reaction temperature control
Chlorination Chlorine gas (135 g) fed slowly, reaction insulated for 1 hour Formation of isothiazolinone hydrochloride solid
Filtration & Washing Filter cake washed with dichloromethane (300 g) Purified solid obtained
Neutralization pH adjusted to 5.0–7.0 with 10% sodium bicarbonate solution Aqueous solution with 50% content obtained
Yield Synthesis yield approximately 80% High yield and purity

This method yields a 50% aqueous solution of 2-methyl-4-isothiazolin-3-one with 5-chloro-2-methyl-4-isothiazolin-3-one content around 50 ppm.

Comparative Analysis of Preparation Parameters

Parameter Optimal Range/Condition Effect on Product Quality and Yield
Reaction Temperature 5–20°C High yield (>95 mol %), minimal by-products
Chlorinating Agent Ratio Adjusted for max MCI yield Increases MCI yield from <20% to ~34%
Purification Method Centrifugation Removes nitrosamines to <5 ppm, maintains compound integrity
Neutralization pH 5.0–7.0 Stabilizes product, prepares for storage
Stabilizer Water-soluble metal nitrates Enhances solution stability and biocidal effectiveness

Research Results and Yield Optimization

  • Clerici et al. (2003) demonstrated that controlling the ratio of amide precursor to sulfuryl chloride, reaction temperature, and time can significantly improve MCI yield to approximately 34% from earlier reported yields below 20%.

  • Patent US6376680B1 emphasizes the importance of temperature control and purification by centrifugation to achieve a biologically effective mixture with over 95 mol % yield and minimal harmful impurities.

  • The Chinese patent CN102786491A reports synthesis yields around 80% using a chlorination process under controlled temperature with subsequent neutralization and purification steps.

Summary and Recommendations

The preparation of 5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride involves:

  • Chlorination of suitable amide precursors under controlled temperature (5–20°C) to optimize yield and reduce by-products.
  • Use of sulfuryl chloride as the chlorinating agent with careful adjustment of reactant ratios.
  • Post-reaction purification by centrifugation to remove nitrosamines and other impurities.
  • Neutralization to mildly acidic pH to stabilize the aqueous solution.
  • Addition of metal nitrate stabilizers to maintain biocidal efficacy.

Following these protocols ensures high purity, safety, and biological effectiveness of the final compound. Continuous optimization of chlorination conditions and purification methods remains key to improving industrial-scale production.

Chemical Reactions Analysis

Hydrolysis and Stability

Hydrolytic degradation is pH-dependent, with stability varying under aqueous conditions:

Hydrolysis Rates :

pHHalf-LifeDegradation Products
5No hydrolysis (30 days)Stable
7No hydrolysis (30 days)Stable
922 daysCleavage of thioamide bond

The compound remains intact in neutral or acidic environments but degrades in alkaline solutions, forming non-biocidal derivatives .

Atmospheric Degradation

In air, vapor-phase 5-chloro-2-methyl-4-isothiazolin-3-one reacts with hydroxyl radicals:

  • Rate Constant : 2.20×1011cm3/molecule-sec2.20 \times 10^{-11} \, \text{cm}^3/\text{molecule-sec} at 25°C .

  • Half-Life : ~18 hours under typical tropospheric conditions .

Biological Reactivity and Mechanism

The compound acts as a biocide through dual mechanisms:

  • Membrane Disruption : Chlorine substitution enhances electrophilicity, enabling thiol group oxidation in microbial cell membranes .

  • Enzyme Inhibition : Binds to dehydrogenase enzymes, blocking ATP synthesis .

Efficacy Against Microbes :

Microbial TypeMinimum Inhibitory Concentration (ppm)
Bacteria5–10
Fungi10–15
Algae15–20

Environmental Fate and Biodegradation

  • Bioconcentration Factor (BCF) : 5 in bluegill sunfish (low bioaccumulation potential) .

  • Biodegradation : 38.8–62.0% mineralization to CO₂ over 28 days (activated sludge test) .

Scientific Research Applications

5-Chloro-2-methyl-4-isothiazolin-3-one (CMI) is a potent biocide and preservative widely used across various industries. It is a 1,2-thiazole derivative, specifically a 4-isothiazolin-3-one, bearing a methyl group on the nitrogen atom and a chlorine at C-5 . CMI is often used in conjunction with 2-methyl-4-isothiazolin-3-one (MI) as an effective biocide mixture, demonstrating enhanced stability and long-lasting activity .

Applications

CMI is utilized as an antimicrobial preservative in a wide array of products :

  • Cosmetics and Hygiene Products CMI is used in cosmetics, lotions, and makeup removers for its antibacterial and antifungal properties . However, it is a known dermatological sensitizer and allergen, potentially causing skin irritation, redness, and swelling .
  • Paints and Emulsions It serves as a preservative in paints and emulsions, protecting against microbial degradation .
  • Cutting Oils CMI is used in cutting oils to prevent microbial growth, which can compromise their effectiveness .
  • Paper Coatings It protects paper coatings from microbial spoilage, ensuring the integrity of the coated paper products .
  • Water Storage and Cooling Units CMI prevents the growth of bacteria and fungi in water storage and cooling systems .
  • Hydraulic Fracturing Fluids CMI is also used in hydraulic fracturing fluids to control microbial contamination .
  • Biodiesel As a biocide, it inhibits and removes microbial growth in biodiesels .

Biological and Pharmacological Activity

CMI exhibits significant biological activity as an isothiazolone biocide :

  • Antimicrobial Action CMI demonstrates biocidal activity against a broad spectrum of microbes, including fungi, bacteria, and algae . It inhibits microbial growth and metabolism rapidly, leading to irreversible cell damage and loss of viability .
  • Degradation Iron can degrade CMI, resulting in the stoichiometric production of chloride. Phosphate inhibits this iron-dependent degradation. The degradation process is not influenced by aerobic or anaerobic conditions .
  • Synergistic Effects Mixtures of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one exhibit potent activity due to synergistic effects, with maximized activity when the content of the former is higher than the latter .

Regulatory Information

  • In the EU, the mixture of 5-Chloro-2-methyl-isothiazol-3(2H)-one and 2-Methylisothiazol-3(2H)-one is regulated as a preservative in cosmetics with a maximum authorized concentration of 0.0015% (15 ppm) of the mixture .
  • The American Contact Dermatitis Society named Methylchloroisothiazolinone the Contact Allergen of the Year for 2013 .

Comparison with Similar Compounds

Key Properties :

  • Mechanism : Two-step action—rapid inhibition of metabolism followed by cell death via protein thiol oxidation and free radical generation .
  • Environmental Fate : Aerobic biodegradation half-life in river water/sediment: 17 days. In soil (sandy loam), half-life is 5.4 hours at 1 ppm. However, at 100 ppm, it exhibits toxicity to microorganisms, reducing biodegradability .
  • Regulatory Status : Classified under Cosmetic Preservatives but restricted in the EU due to sensitization risks .

Comparison with Similar Compounds

2-Methyl-4-isothiazolin-3-one (MIT; CAS 2682-20-4)

MIT is a structural analog of CMIT, lacking the chlorine substituent. It is often combined with CMIT in a 3:1 ratio (e.g., Kathon™ CG) for synergistic efficacy .

Parameter CMIT MIT
Sensitization Potential Strong (GPMT/LLNA assays) Moderate
Biodegradability 38.8–62% CO₂ evolution in 28 days 98% degradation in 48 days
Applications Industrial water treatment, paints, cosmetics Cosmetics, detergents

Key Differences :

  • CMIT exhibits higher biocidal potency but greater toxicity and environmental persistence than MIT .
  • MIT is less allergenic but requires higher concentrations for efficacy .

Polyhexamethylene Guanidine (PHMG) and Oligo(2-[2-ethoxy]ethoxyethyl) Guanidinium Chloride (PGH)

PHMG (CAS 57028-96-9) and PGH are cationic polymers used in humidifier disinfectants. Unlike CMIT/MIT, they disrupt cell membranes via electrostatic interactions .

Parameter CMIT/MIT PHMG/PGH
Toxicological Profile Lung injuries (e.g., pneumothorax, pneumomediastinum) Fibrotic lung injuries
Mechanism Enzyme inhibition and oxidative damage Membrane disruption and protein denaturation
Regulatory Status Restricted in cosmetics Banned in consumer products due to fatal lung injuries

Key Insight : Despite differing mechanisms, both CMIT/MIT and PHMG/PGH cause similar clinical outcomes (e.g., lung fibrosis), highlighting the importance of exposure context .

Dichloro Derivatives: 4,5-Dichloro-2-methylisothiazol-3-one

Dichloro derivatives (e.g., CAS 64359-81-5) feature enhanced stability and persistence due to additional chlorine atoms. These compounds are used in antifouling coatings but pose higher environmental risks .

Comparison :

  • Efficacy : Dichloro derivatives exhibit broader antifungal activity but require stricter handling due to higher toxicity .

5-Chloro-2-n-octyl-4-isothiazolin-3-one

This derivative (CAS 26530-20-1) replaces the methyl group with an octyl chain, increasing lipid solubility and persistence. It is used in wood preservatives and marine coatings .

Parameter CMIT 5-Chloro-2-n-octyl Derivative
Persistence Days to weeks Months (due to hydrophobic octyl chain)
Applications Water-based products Wood, marine coatings

Biological Activity

5-Chloro-2-methyl-4-isothiazolin-3-one calcium chloride, commonly referred to as CMIT, is a biocide widely used in various industrial applications due to its potent antimicrobial properties. This article explores the biological activity of CMIT, focusing on its efficacy against microorganisms, potential toxicity, and environmental impact, supported by relevant research findings and data.

Chemical Structure and Properties

CMIT is an isothiazolinone compound characterized by its chlorinated methyl group and a five-membered ring structure that contributes to its biological activity. Its chemical formula is C₄H₄ClN₃OS, and it typically exists in a salt form when combined with calcium chloride for stability and solubility in aqueous solutions.

Antimicrobial Efficacy

CMIT exhibits broad-spectrum antimicrobial activity, effective against bacteria, fungi, and algae. It operates through multiple mechanisms:

  • Cell Membrane Disruption : CMIT targets microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : The compound inhibits key metabolic enzymes within microbial cells, disrupting their cellular functions and leading to cell death.

Table 1: Antimicrobial Activity of CMIT Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/L
Staphylococcus aureus1.0 mg/L
Candida albicans0.25 mg/L
Pseudomonas aeruginosa0.75 mg/L

Toxicological Profiles

Despite its effectiveness as a biocide, CMIT has raised concerns regarding its toxicity and potential for sensitization in humans. Key findings include:

  • Skin Sensitization : Studies have shown that CMIT can act as a contact sensitizer, leading to allergic reactions in sensitive individuals. The Cosmetic Ingredient Review (CIR) panel noted significant sensitization rates among dermatological patients exposed to products containing CMIT .
  • Genotoxicity : Some studies indicate potential genotoxic effects under specific conditions, necessitating further investigation into its long-term safety in consumer products .

Table 2: Toxicity Studies Summary

Study TypeFindingsReference
28-Day Oral ExposureIndications of systemic toxicity at high doses
Skin Irritation TestsPositive reactions in sensitized individuals
Genotoxicity TestsPositive results under certain test conditions

Environmental Impact

CMIT's environmental profile is critical given its widespread use in industrial applications. Research indicates:

  • Aquatic Toxicity : CMIT demonstrates higher toxicity levels towards aquatic organisms compared to terrestrial species. The predicted no-effect concentration (PNEC) for CMIT is approximately 0.089 μg/L, indicating significant risk to aquatic ecosystems .
  • Biodegradability : The compound undergoes degradation in the environment, but the rate can vary significantly based on pH levels and the presence of other chemicals .

Case Studies

Several case studies illustrate the practical applications and implications of using CMIT:

  • Industrial Applications : In industrial settings, CMIT is used as a preservative in paints and coatings due to its efficacy against microbial growth. A study highlighted that formulations containing CMIT significantly reduced bacterial contamination compared to controls without biocides .
  • Cosmetic Products : The use of CMIT in cosmetic formulations has been scrutinized due to reported cases of allergic reactions among users. Regulatory bodies have recommended limiting concentrations in leave-on products to mitigate risks .
  • Water Treatment : CMIT has been utilized in water treatment processes as an effective biocide for controlling biofilm formation in reverse osmosis systems. However, concerns about its impact on microbial resistance have prompted further research into alternative biocides .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-Chloro-2-methyl-4-isothiazolin-3-one in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Contaminated clothing must be removed before entering non-lab areas .
  • Ventilation : Use local exhaust ventilation and conduct experiments in well-ventilated fume hoods to minimize inhalation risks. General room ventilation should maintain airborne concentrations below 0.1 mg/m³ (TWA) .
  • Hygiene Practices : Prohibit eating, drinking, or storing food in labs. Wash hands thoroughly after handling .
  • Waste Disposal : Segregate waste into chemically compatible containers and consult certified hazardous waste disposal services .

Q. Which analytical techniques are recommended for quantifying 5-Chloro-2-methyl-4-isothiazolin-3-one in aqueous solutions?

  • Methodological Answer :

  • Gas Chromatography (GC) : Optimized for quantifying reaction intermediates and purity. Use flame ionization detection (FID) with a polar capillary column (e.g., DB-WAX) to resolve isothiazolinone derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection at 254 nm. Validate methods using spiked recovery tests in water matrices .
  • Spectrophotometry : For rapid screening, measure absorbance at 276 nm in dilute solutions, but cross-validate with chromatographic methods due to potential interferences .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies?

  • Methodological Answer :

  • Study Design Evaluation : Critically assess the relevance of test materials (e.g., purity, stabilizers like MgCl₂), exposure routes (inhalation vs. dermal), and species-specific metabolic differences. For example, rodent models may underestimate human respiratory toxicity due to anatomical variations .
  • Dose-Response Alignment : Normalize doses using body surface area or pharmacokinetic modeling. Cross-reference NOAEL (No Observed Adverse Effect Level) values from subchronic inhalation studies (e.g., 0.03 mg/m³ in rats) with human cell-line cytotoxicity thresholds .
  • Mechanistic Studies : Use transcriptomics to identify conserved pathways (e.g., oxidative stress, NF-κB activation) across models. Prioritize in vitro assays with primary human airway epithelial cells for respiratory toxicity .

Q. What methodological approaches optimize the synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one with high purity?

  • Methodological Answer :

  • Cyclization Reaction Optimization : Chlorine-induced cyclization of 3,3′-dithiodipropionamide derivatives at 40–50°C in acetic acid yields >85% purity. Monitor reaction progress via GC to minimize byproducts like 4,5-dichloro derivatives .
  • Purification Strategies : Use fractional crystallization from ethyl acetate/hexane mixtures. For aqueous formulations (e.g., 14% active ingredient), stabilize with MgCl₂ (1.5–2.0%) to prevent degradation during storage .
  • Quality Control : Validate purity via NMR (¹H and ¹³C) and LC-MS. Residual solvents (e.g., acetic acid) should be <500 ppm per ICH guidelines .

Q. How should researchers design experiments to evaluate long-term stability in industrial formulations?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 months. Monitor active ingredient degradation monthly via HPLC. A >10% loss indicates inadequate stabilizer (e.g., MgCl₂) .
  • pH Sensitivity Analysis : Test stability across pH 3–8. The compound degrades rapidly above pH 8, requiring buffering agents in alkaline applications .
  • Compatibility Studies : Evaluate interactions with common industrial additives (e.g., surfactants, corrosion inhibitors) using isothermal calorimetry to detect exothermic decomposition .

Q. What methodologies assess the environmental fate of 5-Chloro-2-methyl-4-isothiazolin-3-one in aquatic systems?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD Test Guideline 302B (modified Zahn-Wellens test) with activated sludge. The compound shows 98% biodegradation within 48 days under aerobic conditions .
  • Aquatic Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC₅₀ = 0.12 mg/L) and algal growth inhibition assays (Pseudokirchneriella subcapitata, EC₅₀ = 0.08 mg/L) .
  • Soil Mobility Studies : Perform column leaching tests with loamy sand. Low log Kow (0.401) suggests moderate mobility, but field data are lacking .

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